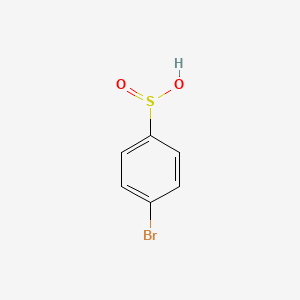

4-bromobenzenesulfinic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromobenzenesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLQHDHWTVMHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384069 | |

| Record name | 4-bromobenzenesulfinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-33-1 | |

| Record name | 4-Bromobenzenesulfinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromobenzenesulfinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 4-Bromobenzenesulfinic Acid from Bromobenzene: Mechanism, Protocol, and In-Field Insights

Abstract

This comprehensive technical guide details the synthesis of 4-bromobenzenesulfinic acid, a crucial intermediate in pharmaceutical and materials science, starting from bromobenzene. The primary focus is on the Grignard-mediated pathway, which involves the formation of 4-bromophenylmagnesium bromide followed by its reaction with sulfur dioxide. This document provides an in-depth exploration of the underlying reaction mechanisms, a meticulously detailed experimental protocol, and critical insights into process optimization and troubleshooting. It is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for preparing this key sulfinic acid derivative.

Introduction: The Significance of Arylsulfinic Acids

Arylsulfinic acids and their derivatives are versatile building blocks in modern organic synthesis. Their utility stems from their dual nature as both nucleophiles and electrophiles, enabling a wide array of chemical transformations. This compound, in particular, serves as a valuable precursor for the synthesis of complex molecules, including bioactive compounds and functional materials. The presence of the bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of diverse functionalities. This guide focuses on a reliable and widely used method for its preparation from the readily available starting material, bromobenzene.

Synthetic Strategy and Mechanistic Overview

The most common and efficient laboratory-scale synthesis of this compound from bromobenzene proceeds via a two-step sequence:

-

Formation of a Grignard Reagent: Bromobenzene is reacted with magnesium metal in an aprotic ether solvent to form 4-bromophenylmagnesium bromide.

-

Sulfinylation: The resulting Grignard reagent is treated with sulfur dioxide (SO₂), followed by an acidic workup to yield the final product.

The reaction between a Grignard reagent and sulfur dioxide is a well-established method for preparing sulfinic acids.[1]

Mechanism of Grignard Reagent Formation

The formation of phenylmagnesium bromide is a classic example of an organometallic reaction.[2][3][4][5] It occurs on the surface of the magnesium metal. The process is initiated by the transfer of an electron from magnesium to the bromobenzene, forming a radical anion. This is followed by the formation of the carbon-magnesium bond.

-

Initiation: A small amount of iodine is often used to activate the magnesium surface by etching away the passivating magnesium oxide layer.[2]

-

Propagation: The reaction is autocatalytic and proceeds once initiated, often requiring cooling to maintain control.

-

Solvent Effects: Coordinating solvents like diethyl ether or tetrahydrofuran (THF) are essential to solvate and stabilize the Grignard reagent, forming a complex that facilitates the reaction.[2]

Mechanism of Sulfinylation

The core of the synthesis is the reaction between the Grignard reagent and sulfur dioxide.

-

Nucleophilic Attack: The carbon atom of the 4-bromophenyl group in the Grignard reagent is highly nucleophilic and attacks the electrophilic sulfur atom of the SO₂ molecule.[6]

-

Formation of Sulfinate Salt: This attack breaks one of the sulfur-oxygen pi bonds, forming a magnesium sulfinate salt intermediate (4-BrC₆H₄SO₂MgBr).

-

Protonation: The final step is an acidic workup. The addition of a proton source, such as hydrochloric acid, protonates the sulfinate salt to yield the neutral this compound, which often precipitates from the aqueous solution.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | Activated |

| Iodine | 253.81 | 1 crystal | - | Catalyst |

| Bromobenzene | 157.01 | 15.7 g (10.5 mL) | 0.10 | Anhydrous |

| Diethyl Ether | 74.12 | 100 mL | - | Anhydrous |

| Sulfur Dioxide | 64.07 | ~10 g | ~0.16 | Gas or solid (dry ice) |

| Hydrochloric Acid | 36.46 | As needed | - | Concentrated |

| Ice | 18.02 | ~200 g | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Mechanical or magnetic stirrer

-

Gas inlet tube

-

Heating mantle

-

Buchner funnel and filtration flask

Step-by-Step Procedure

Part A: Preparation of 4-Bromophenylmagnesium Bromide

-

Apparatus Setup: Assemble the three-necked flask with the stirrer, dropping funnel, and reflux condenser. All glassware must be rigorously dried (e.g., flame-dried under an inert atmosphere or oven-dried at 120°C) to prevent moisture from quenching the reaction.

-

Reagent Charging: Place the magnesium turnings (2.67 g) and a single crystal of iodine into the flask.

-

Initiation: Add a solution of bromobenzene (15.7 g) in 40 mL of anhydrous diethyl ether to the dropping funnel. Add about 5-10 mL of this solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.[2]

-

Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. The total addition time should be approximately 30-45 minutes.

-

Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy grey or brownish color. Cool the solution to 0-5°C in an ice bath.

Part B: Reaction with Sulfur Dioxide and Workup

-

Sulfur Dioxide Introduction: The Grignard reagent must be reacted with an excess of dry sulfur dioxide. This can be achieved in two ways:

-

Method 1 (Gas): Bubble dry SO₂ gas from a cylinder through the cooled Grignard solution via a gas inlet tube. The reaction is exothermic, so maintain the temperature below 10°C. Continue the addition until the reaction mixture becomes a thick, viscous paste.

-

Method 2 (Solid): Carefully pour the Grignard solution onto a beaker containing approximately 50-60 g of crushed dry ice (solid CO₂, which often contains condensed SO₂ from the atmosphere, or directly onto solid SO₂ if available). Stir the mixture vigorously as the solid sublimes.

-

-

Hydrolysis: Once the reaction with SO₂ is complete, cautiously add about 150 g of crushed ice to the reaction mixture. Follow this with the slow addition of concentrated hydrochloric acid until the solution is strongly acidic (test with pH paper) and all magnesium salts have dissolved. This will form two layers.

-

Isolation: The this compound is sparingly soluble in cold acidic water and should precipitate as a white solid.

-

Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of ice-cold water to remove any remaining inorganic salts.

-

Drying: Dry the product in a desiccator over a suitable drying agent (e.g., P₂O₅ or CaCl₂). The yield of the crude product is typically in the range of 60-70%. Further purification can be achieved by recrystallization from a water/ethanol mixture if necessary.[7][8]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H NMR: The aromatic protons will show a characteristic splitting pattern.

-

¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule.

-

IR Spectroscopy: Look for characteristic S=O stretching frequencies.

-

Safety, Handling, and Waste Disposal

Reagent Safety:

-

Bromobenzene: Toxic and an irritant. Handle in a fume hood.

-

Diethyl Ether: Extremely flammable and volatile. Ensure there are no ignition sources nearby.

-

Magnesium: Flammable solid, especially as a powder or turning.

-

Sulfur Dioxide: Highly toxic and corrosive gas that can cause severe respiratory damage.[9][10][11][12][13] Always handle in a well-ventilated fume hood.

-

Grignard Reagents: React violently with water and protic solvents.[2][14] Ensure all equipment is dry.

Personal Protective Equipment (PPE):

-

Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.[12][13]

Waste Disposal:

-

Quench any unreacted Grignard reagent carefully by slowly adding it to a solution of a weak acid (like ammonium chloride) in ice.

-

Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

-

Grignard reaction fails to initiate: This is the most common issue and is almost always due to wet glassware or reagents. Ensure everything is scrupulously dry. Activating the magnesium by crushing a few turnings in a mortar and pestle can also help.

-

Low Yield: Can result from incomplete Grignard formation or side reactions. Ensure the addition of bromobenzene is not too fast, which can lead to the formation of biphenyl byproducts.

-

Product is an oil or does not precipitate: The workup solution may not be sufficiently acidic, or too much water was used. Ensure the pH is low and try cooling the solution further in an ice-salt bath to encourage precipitation.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

- 9. teck.com [teck.com]

- 10. science.cleapss.org.uk [science.cleapss.org.uk]

- 11. airgas.com [airgas.com]

- 12. CCOHS: Sulfur Dioxide [ccohs.ca]

- 13. alsafetydatasheets.com [alsafetydatasheets.com]

- 14. scienceinfo.com [scienceinfo.com]

An In-depth Technical Guide to 4-Bromobenzenesulfinic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of 4-bromobenzenesulfinic acid, a versatile organosulfur compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, outlines detailed experimental protocols, and explores the compound's applications, grounded in established scientific principles.

Introduction: The Significance of Arylsulfinic Acids

Arylsulfinic acids and their derivatives are a class of organosulfur compounds that serve as pivotal intermediates in organic synthesis. Their unique reactivity, stemming from the sulfur atom in a +4 oxidation state, allows them to act as both nucleophiles and precursors to electrophilic species. This dual reactivity makes them valuable building blocks for constructing a wide array of sulfur-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science[1]. This compound, in particular, offers the added advantage of a bromine substituent, which can be further functionalized through various cross-coupling reactions, enhancing its synthetic utility.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. These properties dictate handling, storage, and reaction conditions. While the free acid is known, it is often handled as its more stable sodium salt.

Data Presentation: Core Properties

| Property | Value | Source |

| Chemical Formula | C₆H₅BrO₂S | N/A |

| Molecular Weight | 221.07 g/mol | N/A |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data for the free acid is sparse due to instability; the sodium salt dihydrate melts at >280°C. | [2] |

| Solubility | The sodium salt is soluble in water and slightly soluble in alcohol. The free acid has limited solubility in nonpolar organic solvents but is more soluble in polar solvents. | [2][3] |

| CAS Number | 1195-33-1 (Acid), 175278-64-5 (Sodium Salt Dihydrate) | [2][4] |

Note: Due to the inherent instability of free sulfinic acids, many commercial suppliers provide and characterize the more stable sodium salt.

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. The protons ortho to the sulfinic acid group will appear as a doublet, and the protons ortho to the bromine atom will appear as another doublet, both exhibiting characteristic ortho-coupling constants (typically 7-9 Hz).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display four signals for the aromatic carbons due to the molecule's symmetry. The carbon atom attached to the sulfinic acid group (ipso-carbon) will be significantly shifted, as will the carbon bonded to the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands for the S=O stretch of the sulfinic acid group are expected in the region of 1050-1100 cm⁻¹. The O-H stretch will appear as a broad band, typically around 2500-3300 cm⁻¹.

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the sulfinic acid moiety. Its reactivity profile is a delicate balance between stability, acidity, and the nucleophilic/electrophilic nature of the sulfur center.

Stability and Decomposition

A critical consideration for researchers is the limited stability of free sulfinic acids[5][6]. They are prone to disproportionation, a redox process where three molecules of the sulfinic acid react to form the corresponding sulfonic acid and a thiolsulfonate[5][6].

3 RSO₂H → RSO₃H + RS(O)₂SR + H₂O

This decomposition is often accelerated by heat and acidic conditions[6]. For this reason, this compound is frequently generated in situ from its stable sodium salt by acidification just before use. Aromatic sulfinic acids, like the 4-bromo derivative, are generally more stable than their aliphatic counterparts[6].

Key Reaction Pathways

The reactivity of this compound is multifaceted, allowing its participation in a variety of synthetic transformations.

-

Oxidation: The sulfur atom is readily oxidized from the +4 state to the more stable +6 state. Mild oxidizing agents can convert this compound into 4-bromobenzenesulfonic acid. This susceptibility to oxidation underscores the need for careful handling and storage under an inert atmosphere[6].

-

Nucleophilic Reactions: The sulfinate anion, generated by deprotonation, is an excellent sulfur nucleophile. It can react with a variety of electrophiles, such as alkyl halides, to form sulfones[1][7].

-

Precursor to Sulfonylating Agents: this compound can be converted into the corresponding 4-bromobenzenesulfonyl chloride, a powerful electrophile used to synthesize sulfonamides and sulfonate esters[8]. This is typically achieved by treatment with a chlorinating agent like thionyl chloride.

Below is a diagram illustrating the central reactivity pathways of this compound.

Caption: Core Reactivity of this compound

Synthesis and Experimental Protocols

The most common and reliable laboratory synthesis of arylsulfinic acids involves the reduction of the corresponding arylsulfonyl chloride. This method is favored for its high yield and the ready availability of the starting materials.

Workflow for Synthesis

The synthesis is a two-step process starting from bromobenzene, which is first converted to 4-bromobenzenesulfonyl chloride and then reduced to the sulfinate salt.

Caption: Synthesis Workflow for Sodium 4-Bromobenzenesulfinate

Detailed Experimental Protocol: Synthesis of Sodium 4-Bromobenzenesulfinate

This protocol is adapted from established procedures and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride [9]

-

Rationale: This step utilizes an electrophilic aromatic substitution (chlorosulfonation) to introduce the sulfonyl chloride group onto the aromatic ring. Chlorosulfonic acid serves as both the reagent and the solvent.

-

Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a gas absorption trap (to neutralize the HCl gas byproduct), cool chlorosulfonic acid (approx. 4-5 equivalents) to 0-5°C in an ice bath. b. Slowly add bromobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the temperature is maintained below 15°C[9]. c. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for one to two hours to drive the reaction to completion[9]. d. Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride. e. Collect the solid product by suction filtration and wash thoroughly with cold water to remove residual acid. The crude 4-bromobenzenesulfonyl chloride can be used directly in the next step or purified by recrystallization.

Step 2: Reduction to Sodium 4-Bromobenzenesulfinate

-

Rationale: The sulfonyl chloride is reduced to the sulfinate salt. Sodium sulfite is an effective and inexpensive reducing agent for this transformation.

-

Procedure: a. Prepare a solution of sodium sulfite (approx. 2 equivalents) in water. b. Add the crude 4-bromobenzenesulfonyl chloride portion-wise to the stirred sodium sulfite solution. c. Heat the mixture gently (e.g., 50-60°C) until all the sulfonyl chloride has reacted and the solution becomes clear. d. Upon cooling, the sodium 4-bromobenzenesulfinate will crystallize from the solution. The yield can be improved by adding sodium chloride to "salt out" the product. e. Collect the crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR) to ensure the absence of starting material and byproducts like the corresponding sulfonic acid.

Applications in Research and Drug Development

The synthetic versatility of this compound and its derivatives makes them valuable in several areas:

-

Synthesis of Sulfones: As mentioned, sulfinates are excellent precursors to sulfones, a structural motif present in numerous pharmaceuticals, including antibacterial (dapsone) and anti-inflammatory drugs.

-

Asymmetric Synthesis: Chiral sulfinamides, derived from sulfinic acids, are powerful chiral auxiliaries used to induce stereoselectivity in the synthesis of chiral amines and N-heterocycles, which are core structures in many natural products and therapeutic agents[10].

-

Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the elaboration of the molecular scaffold to build complex target molecules. This makes this compound a bifunctional reagent, enabling the introduction of a sulfur-containing group and subsequent C-C bond formation.

-

Transition-Metal-Free Synthesis: Recent advances have shown that arylsulfinic acid salts can be used in transition-metal-free coupling reactions with diaryliodonium salts to form diaryl sulfones under mild conditions, offering a more sustainable synthetic route[7].

Safety and Handling

Proper safety precautions are paramount when working with this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves[11][12].

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes[11][12]. The related sulfonic acid and sulfonyl chloride are corrosive and cause severe skin burns and eye damage[12][13].

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere to prevent oxidation and moisture-induced decomposition[12].

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile reagent for the modern organic chemist. While its inherent instability requires careful handling, its utility as a precursor to sulfones, sulfonamides, and as a bifunctional building block in complex molecule synthesis is well-established. A thorough understanding of its physical properties, chemical reactivity, and appropriate handling procedures, as detailed in this guide, is essential for leveraging its full potential in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 138-36-3|4-Bromobenzenesulfonic acid|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. 4-Bromobenzenesulfonic acid monohydrate | C6H7BrO4S | CID 16217152 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromobenzenesulfinic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-bromobenzenesulfinic acid (CAS No. 1195-33-1), a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and pharmaceutical development. This document delves into its chemical structure, physicochemical properties, synthesis methodologies with mechanistic insights, and its strategic applications as a building block in the creation of complex molecules.

Core Compound Identification and Structure

This compound is an organosulfur compound characterized by a benzene ring substituted with both a bromine atom and a sulfinic acid functional group (-SO₂H) at the para position.

CAS Number: 1195-33-1[1][2][3][4][5]

Molecular Formula: C₆H₅BrO₂S[1]

Molecular Weight: 221.07 g/mol [3][4][5]

Structure:

Caption: 2D Structure of this compound.

Physicochemical and Safety Data

A precise understanding of the compound's properties is critical for its effective use in experimental design. The following table summarizes key physicochemical data and GHS safety classifications.

| Property | Value | Source(s) |

| CAS Number | 1195-33-1 | [1][2][3][4][5] |

| Molecular Formula | C₆H₅BrO₂S | [1] |

| Molecular Weight | 221.07 g/mol | [3][4][5] |

| Physical Form | Solid, white crystalline powder | [6] |

| pKa | Estimated to be in the range of weakly acidic compounds. Arylsulfinic acids are generally stronger than carboxylic acids. | [7] |

| Solubility | Soluble in water and most organic solvents; insoluble in ether. | [6] |

| Storage | Store at 4°C under a nitrogen atmosphere. | [4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

GHS Pictogram:

-

GHS07 (Harmful/Irritant)[4]

Precautionary Statements: Users should adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[4] Handling should be performed in a well-ventilated area or fume hood to avoid inhalation of dust.[4] In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[8]

Synthesis and Mechanistic Considerations

The most common and reliable laboratory-scale synthesis of this compound involves the reduction of its corresponding sulfonyl chloride, 4-bromobenzenesulfonyl chloride. This two-step process starts from commercially available bromobenzene.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

The foundational step is the chlorosulfonation of bromobenzene. This is a classic electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the electrophile.

Caption: Workflow for the synthesis of 4-bromobenzenesulfonyl chloride.

Experimental Rationale & Protocol: The reaction is initiated by the attack of the electron-rich benzene ring of bromobenzene on the electrophilic sulfur atom of chlorosulfonic acid. The bromine atom is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is predominantly formed.

-

In a flask equipped for stirring and gas trapping, cool chlorosulfonic acid (approx. 5 equivalents) in an ice-water bath.

-

Slowly add bromobenzene (1 equivalent) to the stirred acid, maintaining a low temperature to control the exothermic reaction and minimize side-product formation. Hydrogen chloride gas is evolved during this step.

-

After the addition is complete, the reaction mixture is typically stirred for a period at room temperature or slightly elevated temperature to ensure complete conversion.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble 4-bromobenzenesulfonyl chloride.

-

The solid product is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid.

Step 2: Reduction to this compound

The conversion of the sulfonyl chloride to the sulfinic acid is a reduction reaction. A well-established method for this transformation employs sodium sulfite (Na₂SO₃) in an aqueous medium.[9][10]

Caption: Workflow for the reduction to this compound.

Experimental Rationale & Protocol: The sulfite anion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The resulting intermediate is then reduced. The reaction is typically performed under slightly alkaline conditions to neutralize the generated HCl. The final sulfinic acid is isolated by acidification.

-

Prepare a solution of sodium sulfite (approx. 2 equivalents) in water.

-

Add the crude 4-bromobenzenesulfonyl chloride (1 equivalent) to the sulfite solution.

-

The mixture is stirred vigorously. The reaction is kept slightly alkaline by the periodic addition of a base like sodium hydroxide to neutralize acid formed.[10]

-

After stirring for a sufficient period (e.g., two hours) to ensure complete reduction, the reaction mixture is filtered to remove any insoluble impurities.[10]

-

The clear filtrate, containing the sodium salt of this compound, is then carefully acidified with a strong acid, such as sulfuric acid.

-

Upon acidification, the free this compound, being less soluble, precipitates out of the solution.

-

The crystalline product is collected by vacuum filtration, washed with cold water, and dried.

Applications in Organic and Medicinal Chemistry

This compound is a valuable building block due to the reactivity of its three key components: the aromatic ring, the bromine atom, and the sulfinic acid group. Its utility is particularly noted in the synthesis of pharmaceutical intermediates.[6]

Key Roles:

-

Intermediate for Sulfonamides: While less direct than using the sulfonyl chloride, the sulfinic acid can be converted into various derivatives, which are precursors to sulfonamides—a critical functional group in many therapeutic agents.

-

Precursor for Suzuki and other Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds found in modern pharmaceuticals.

-

Source of Sulfonyl Radicals: Sulfinic acids can be used as precursors to sulfonyl radicals, which can participate in a variety of radical-mediated transformations to form sulfones and other sulfur-containing compounds.

-

Building Block for Heterocyclic Synthesis: The functional groups of this compound can be manipulated to participate in cyclization reactions, forming various sulfur-containing heterocyclic systems, which are common motifs in drug molecules.

While specific drug synthesis pathways citing this compound are often proprietary, its structural motifs are found in precursors to various drug classes. The broader class of arylsulfinic acids and their derivatives are instrumental in synthesizing compounds for diverse therapeutic areas. For example, benzenesulfonic acid derivatives are used as salt-forming groups to improve the solubility and stability of drugs like the antihypertensive amlodipine besylate and the antiallergic bepotastine besylate.[11] The strategic placement of the bromo- and sulfinyl- functionalities makes this compound a key tool for medicinal chemists in lead optimization and the development of novel chemical entities.

Conclusion

This compound is a pivotal chemical intermediate with a well-defined synthesis pathway rooted in fundamental organic reactions. Its structural features, particularly the reactive bromine and sulfinic acid moieties, provide chemists with a versatile platform for molecular elaboration. For professionals in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its potential in the creation of novel and effective therapeutic agents. The protocols and data presented in this guide are intended to provide a solid, authoritative foundation for the safe and effective use of this compound in a research and development setting.

References

- 1. appchemical.com [appchemical.com]

- 2. 1195-33-1|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 1195-33-1 [sigmaaldrich.com]

- 5. This compound | 1195-33-1 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chembk.com [chembk.com]

- 9. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. hnsincere.com [hnsincere.com]

solubility of 4-bromobenzenesulfinic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromobenzenesulfinic Acid in Organic Solvents

Introduction

This compound (C₆H₅BrO₂S) is an important organosulfur compound utilized as a key intermediate in various fields of organic synthesis, including the development of pharmaceuticals and dyes.[1] The solubility of this reagent is a critical physicochemical parameter that dictates its utility in synthetic chemistry. Proper solvent selection, guided by solubility data, is paramount for achieving optimal reaction kinetics, simplifying product isolation, and developing robust purification strategies. In drug development, understanding solubility is fundamental to formulation, bioavailability, and process scale-up.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding and determining the solubility of this compound. It moves beyond a simple listing of data to explain the underlying chemical principles governing its solubility and presents a validated, step-by-step protocol for researchers to generate high-quality, reproducible solubility data in their own laboratories.

Physicochemical Profile and Structural Considerations

A molecule's solubility is intrinsically linked to its physical and chemical properties. This compound is a white crystalline solid at ambient temperatures.[1] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅BrO₂S | [1] |

| Molar Mass | 221.07 g/mol | [1] |

| Melting Point | 88-92 °C | [1] |

| Appearance | White crystal or crystalline powder | [1] |

| pKa (Predicted) | -0.83 ± 0.50 | [2] |

The structure of this compound dictates its interaction with various solvents. It is an amphiphilic molecule, containing both a polar, hydrophilic head and a non-polar, hydrophobic tail.

-

Polar Group: The sulfinic acid moiety (-SO₂H) is highly polar and capable of acting as a hydrogen bond donor and acceptor. This group promotes solubility in polar solvents.

-

Non-Polar Group: The bromophenyl ring (Br-C₆H₄-) is non-polar and hydrophobic. This bulky aromatic group contributes to its solubility in less polar or non-polar organic solvents.

The balance between these two regions determines the compound's solubility profile, adhering to the principle of "like dissolves like." Solvents that can effectively solvate both the polar head and the non-polar tail will exhibit the highest dissolving capacity.

Caption: Molecular structure of this compound highlighting its amphiphilic nature.

Qualitative Solubility Overview

Preliminary reports indicate that this compound is soluble in water and a majority of organic solvents, with the notable exception of being insoluble in diethyl ether.[1] This general observation aligns with its molecular structure. The polar sulfinic acid group allows for interaction with polar solvents, while the bromophenyl ring facilitates dissolution in various organic media. Its insolubility in a highly non-polar solvent like diethyl ether suggests that the polar sulfinic acid group dominates its solubility characteristics, requiring a solvent with at least moderate polarity for effective solvation.

Table 2: General Qualitative Solubility of this compound

| Solvent Class | General Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol) | Generally Soluble | Strong hydrogen bonding interactions with the -SO₂H group. |

| Polar Aprotic (e.g., DMSO, DMF) | Likely Soluble | Strong dipole-dipole interactions can solvate the polar head. |

| Non-Polar (e.g., Diethyl Ether) | Insoluble | Insufficient polarity to overcome the crystal lattice energy and solvate the sulfinic acid group.[1] |

Standardized Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To move beyond qualitative descriptions, a robust and reproducible experimental method is required. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended for generating reliable data for BCS (Biopharmaceutics Classification System) and other applications.[3]

The causality behind this protocol is to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. This is achieved by using an excess of the solid, agitating for a sufficient duration, and maintaining precise temperature control.[3]

Principle

An excess amount of this compound is added to a specific volume of the chosen organic solvent. The mixture is agitated at a constant temperature for a predetermined period sufficient to reach equilibrium. After equilibrium is established, the undissolved solid is removed by filtration, and the concentration of the dissolved solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Apparatus and Reagents

-

This compound (purity ≥ 98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (incubator shaker)

-

Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable C18 column

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation: To a series of glass vials, add an excess of this compound (e.g., 50-100 mg). The amount should be sufficient to ensure a solid phase remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[3] Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. A preliminary time-course study can be run to determine the exact time required to reach a plateau in concentration.

-

Sample Collection and Filtration: After equilibration, remove the vials and allow the undissolved solid to settle for approximately 30 minutes. Carefully draw the supernatant into a syringe. Attach a solvent-compatible syringe filter (0.22 µm) and discard the initial 20% of the filtrate to saturate the filter membrane.[3] Filter the remaining solution directly into a clean HPLC vial.

-

Dilution: Based on an estimated solubility, dilute the filtrate accurately with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentration.

-

Calculation: Calculate the concentration in the original saturated solution by accounting for the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and its related sulfonic acid are corrosive substances.[1][4] All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[4][5]

-

Handling: Avoid creating dust.[5] Wash hands and any exposed skin thoroughly after handling.[6]

-

Exposure: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[4] If on skin, wash with plenty of soap and water.[6] Seek medical attention if irritation persists.

-

Storage: Store in a tightly-closed container in a dry, well-ventilated place at room temperature, away from oxidizing agents.[1][5]

Conclusion

References

Introduction: Understanding the Nuances of 4-Bromobenzenesulfinic Acid

An In-depth Technical Guide to the Stability and Storage of 4-bromobenzenesulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (C₆H₅BrO₂S) is an organosulfur compound that serves as a valuable intermediate in various synthetic applications within the pharmaceutical and chemical industries. Its utility is, however, intrinsically linked to its stability, a characteristic that presents significant challenges for researchers. Unlike their more stable sulfonic acid counterparts, sulfinic acids, in general, are known for their limited shelf-life and susceptibility to degradation under common laboratory conditions. This guide provides a comprehensive overview of the chemical principles governing the stability of this compound, offering field-proven protocols for its storage and handling to ensure experimental integrity and reproducibility.

Part 1: The Core of Instability: Chemical Degradation Pathways

The primary challenge in working with this compound stems from its inherent reactivity. Two principal degradation pathways are responsible for its instability: disproportionation and oxidation. These processes are often accelerated by environmental factors such as heat, acid, and the presence of atmospheric oxygen.

Disproportionation: The Predominant Decomposition Route

The most significant stability concern for sulfinic acids is their propensity to undergo disproportionation.[1][2] This is a redox reaction in which two molecules of the sulfinic acid react to yield a more oxidized species, 4-bromobenzenesulfonic acid, and a more reduced species, S-(4-bromophenyl) 4-bromobenzene-thiosulfonate.[1][2][3]

3 ArSO₂H → ArSO₃SAr + ArSO₃H + H₂O [3]

This reaction is often catalyzed by acidic conditions and can proceed even at room temperature, leading to a complex mixture of products and a reduction in the purity of the starting material.[2] The mechanism is thought to involve a reversible equilibrium to form a sulfinyl sulfone (a sulfinic anhydride), which then undergoes further reactions to yield the final products.[3][4]

Caption: Disproportionation of this compound.

Oxidation: The Inevitable Reaction with Air

The sulfur atom in this compound is in a +4 oxidation state, making it susceptible to oxidation to the more stable +6 state.[5] Atmospheric oxygen can act as an oxidant, converting the sulfinic acid to the corresponding 4-bromobenzenesulfonic acid. This process is often slower than disproportionation but contributes to the gradual degradation of the material over time, especially if not stored under an inert atmosphere. Stronger oxidizing agents will, of course, accelerate this process significantly.[5]

Part 2: Strategic Storage and Handling for Maximizing Shelf-Life

Given the inherent instability of this compound, a stringent and well-defined storage and handling protocol is not merely a recommendation but a necessity for preserving its chemical integrity. The following guidelines are based on the fundamental principles of its degradation pathways.

The Cardinal Rule: Cold Storage

Low temperature is the most critical factor in mitigating the rate of decomposition.

-

Long-Term Storage: For long-term storage, maintaining the compound at -20°C to -30°C is highly recommended. Some sources suggest that at -30°C in a vacuum, sulfinic acids can be stored for months without noticeable decomposition.[6]

-

Short-Term Storage: For routine use, storage in a refrigerator at 2-8°C can be acceptable, but the user must be aware that gradual degradation will still occur.

The Importance of an Inert Environment

To prevent oxidation, exposure to atmospheric oxygen must be minimized.

-

Inert Gas Blanket: Store the solid under an inert atmosphere such as argon or nitrogen. This involves flushing the container with the inert gas before sealing.

-

Airtight Containers: Use high-quality, tightly sealed containers to prevent the ingress of air and moisture.[7][8]

Mitigating Moisture: The Role of Hygroscopicity

Sulfinic acids and their degradation product, sulfonic acid, can be hygroscopic, readily absorbing water from the atmosphere.[9] The presence of water can facilitate decomposition.

-

Dry Storage: Store the container in a desiccator or a controlled low-humidity environment.[8]

-

Handling Precautions: When handling the material, do so in a dry environment. Avoid leaving the container open to the atmosphere for extended periods.

The Superior Stability of Sulfinate Salts

A crucial strategy for circumventing the instability of the free acid is to use its corresponding salt form.

-

Enhanced Stability: Sodium 4-bromobenzenesulfinate is significantly more stable and less prone to disproportionation and oxidation than the free acid.[2][10] The sodium salt is described as having good thermal and moisture stability.[10]

-

In Situ Generation: For many synthetic applications, the most reliable approach is to store the stable sodium salt and generate the free sulfinic acid in situ just prior to use by careful acidification.

Summary of Storage Conditions

| Parameter | Recommended Condition | Condition to Avoid | Rationale |

| Temperature | -20°C to -30°C (long-term)[6] | Room temperature | Slows down disproportionation and oxidation kinetics. |

| Atmosphere | Inert gas (Argon, Nitrogen)[8] | Ambient air | Prevents oxidation to sulfonic acid. |

| Moisture | Dry, desiccated environment[8] | Humid conditions | Prevents hydrolysis and water-facilitated degradation. |

| Light | Amber vials, stored in the dark | Direct sunlight or UV light | Prevents potential photodecomposition. |

| Form | Sodium Salt (e.g., Sodium 4-bromobenzenesulfinate)[2][10] | Free Acid (for long-term storage) | Salts are significantly more robust and less prone to degradation.[2] |

Part 3: Experimental Protocols and Validation

A self-validating system requires routine checks to confirm the integrity of the material. Visual inspection alone is insufficient.

Protocol for Handling and Dispensing

This workflow is designed to minimize exposure to deleterious environmental factors.

Caption: Recommended workflow for handling this compound.

Monitoring for Decomposition

Regularly assessing the purity of this compound is crucial, especially for a new batch or a container that has been stored for an extended period.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The appearance of new aromatic signals corresponding to the sulfonic acid and thiosulfonate byproducts is a clear indicator of disproportionation.

-

Technique: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆) immediately before analysis.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Method: Develop a suitable reverse-phase HPLC method.

-

Analysis: The emergence of new peaks with different retention times from the parent compound indicates the presence of impurities. This method can also be used to quantify the extent of degradation.

-

-

Visual Inspection:

-

While not definitive, signs of decomposition can include a change in color (e.g., from white to yellow or beige) or a change in the physical state of the solid (e.g., clumping due to moisture absorption).[2]

-

Part 4: Safety and Hazard Management

As with any laboratory chemical, a thorough understanding of the associated hazards is essential. Always consult the latest Safety Data Sheet (SDS) for the specific compound.

-

Primary Hazards: this compound and its related compounds are corrosive and can cause skin irritation and serious eye damage.[7]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times.[7][8]

-

Handling: Avoid breathing dust.[7] Handle in a well-ventilated area, preferably in a fume hood.

-

In case of contact:

Conclusion

The effective use of this compound in research and development is critically dependent on the user's ability to manage its inherent instability. By understanding the primary degradation pathways of disproportionation and oxidation, and by implementing rigorous storage and handling protocols centered on cold, dry, and inert conditions, researchers can ensure the integrity of their material. The use of the more stable sulfinate salt as a precursor for in situ generation of the free acid represents a superior strategy for many applications. Adherence to these technical guidelines will lead to more reliable and reproducible scientific outcomes.

References

- 1. Sulfinic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. grokipedia.com [grokipedia.com]

- 6. US3950404A - Method for preparation of sulfinic acids - Google Patents [patents.google.com]

- 7. aksci.com [aksci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 10. chembk.com [chembk.com]

hazards and safety precautions for 4-bromobenzenesulfinic acid

An In-depth Technical Guide to the Hazards and Safety Precautions for 4-Bromobenzenesulfinic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding this compound in Research and Development

This compound and its salts are versatile reagents in organic synthesis, frequently employed in the formation of sulfones, sulfonamides, and other sulfur-containing compounds integral to medicinal chemistry and materials science. Its utility, however, is matched by a significant hazard profile that necessitates a thorough understanding and implementation of stringent safety protocols. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the hazards associated with this compound and a comprehensive framework for its safe handling, use, and disposal. The causality behind each safety recommendation is explained to foster a culture of safety-conscious science.

Section 1: Hazard Identification and Classification

This compound is a corrosive solid that can cause severe damage upon contact with skin, eyes, and mucous membranes. The primary hazard, as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is its corrosive nature.

1.1 GHS Hazard Classification

The compound is consistently classified as causing severe skin burns and eye damage. Depending on the supplier and the specific form (e.g., acid vs. salt, hydrate vs. anhydrous), additional hazards may be noted.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Corrosive | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | 1 | Corrosive | Danger | H318: Causes serious eye damage.[1] |

| Acute Toxicity, Oral (potential) | 4 | Exclamation Mark | Warning | H302: Harmful if swallowed.[1] |

| Specific Target Organ Toxicity - Single Exposure (potential) | 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation.[2][3] |

Note: The acute oral toxicity and respiratory irritation classifications are often associated with related sulfonic acids and should be considered potential hazards for this compound.

1.2 Physical and Chemical Properties Relevant to Safety

| Property | Value | Implication for Safe Handling |

| Physical State | Solid (typically a crystalline powder)[4] | Risk of airborne dust generation during handling. Inhalation of dust must be minimized.[5][6] |

| Decomposition | Hazardous decomposition products include carbon oxides, sulfur oxides, and hydrogen bromide upon combustion.[5][6][7] | In case of fire, toxic and corrosive gases will be generated. Firefighting requires a self-contained breathing apparatus.[5][6] |

| Incompatibilities | Strong oxidizing agents.[5][6][7] | Segregate from oxidizers to prevent violent or explosive reactions. |

| Stability | Generally stable under recommended storage conditions, but may be air or moisture sensitive.[4][5] | Store in a tightly sealed container in a dry, well-ventilated area, potentially under an inert atmosphere.[5][8] |

Section 2: Risk Assessment and Mitigation

A thorough risk assessment is paramount before any procedure involving this compound. The following logical workflow should be mentally or formally followed.

References

An In-depth Technical Guide to 4-Bromobenzenesulfinic Acid: From Historical Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of 4-bromobenzenesulfinic acid, a versatile reagent in organic synthesis with growing importance in medicinal chemistry and materials science. This document delves into the historical context of its discovery, details its synthesis and physicochemical properties, and explores its modern applications, particularly in the formation of carbon-sulfur and carbon-carbon bonds. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's chemistry and utility.

Introduction: The Significance of the Sulfinic Acid Moiety

Sulfinic acids (RSO₂H) and their salts are a unique class of organosulfur compounds that have garnered significant attention for their dual reactivity. The sulfur atom in a sulfinic acid is in an intermediate oxidation state, allowing it to act as both a nucleophile and an electrophile precursor. This versatility makes sulfinic acids powerful tools in the synthesis of a wide array of more complex sulfur-containing molecules, including sulfones, sulfonamides, and thiosulfonates.[1][2] These functional groups are prevalent in a vast number of pharmaceuticals, agrochemicals, and functional materials.

This compound, in particular, is a valuable building block. The presence of the bromo substituent provides a reactive handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, while the sulfinic acid moiety can be employed in a variety of transformations. This guide will provide a detailed exploration of this important molecule.

A Journey Through Time: The Discovery and History of Sulfinic Acids

The chemistry of sulfinic acids has a rich history dating back to the mid-19th century. While the specific discovery of this compound is not well-documented in a singular seminal publication, its emergence is intrinsically linked to the broader exploration of organosulfur chemistry.

The first synthesis of a sulfinic acid is credited to Kalle in 1860, who successfully reduced benzenesulfonyl chloride. This foundational work opened the door to the investigation of this new class of compounds. Early methods for the preparation of sulfinic acids primarily involved the reduction of sulfonyl chlorides using various reducing agents, such as zinc dust, sodium amalgam, and sulfites.[3] These classical methods laid the groundwork for the more refined and versatile synthetic protocols used today.

The development of modern synthetic methods, including the use of organometallic reagents and transition-metal catalysis, has greatly expanded the accessibility and utility of sulfinic acids, including this compound.

Synthesis of this compound: A Step-by-Step Protocol

The most common and reliable method for the laboratory-scale synthesis of this compound is a two-step process starting from bromobenzene. The first step is the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride, which is then reduced to the sodium salt of this compound. The free acid can be obtained by acidification.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

This reaction is an electrophilic aromatic substitution where chlorosulfonic acid acts as the electrophile.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas absorption trap (to neutralize the evolved HCl gas), cool 58 mL (1.0 mol) of chlorosulfonic acid to 0-5 °C in an ice bath.

-

Slowly add 20 mL (0.19 mol) of bromobenzene dropwise to the stirred chlorosulfonic acid over a period of 30-40 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for one hour to ensure complete reaction.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Collect the precipitated white solid, crude 4-bromobenzenesulfonyl chloride, by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent like chloroform or petroleum ether to yield pure 4-bromobenzenesulfonyl chloride.

Causality Behind Experimental Choices:

-

Excess Chlorosulfonic Acid: A large excess of chlorosulfonic acid is used to act as both the reagent and the solvent, driving the reaction to completion.

-

Low Temperature: The initial reaction is performed at low temperature to control the exothermic reaction and prevent the formation of unwanted byproducts, such as the corresponding sulfonic acid.

-

Pouring onto Ice: This quenches the reaction by hydrolyzing the excess chlorosulfonic acid and precipitates the water-insoluble 4-bromobenzenesulfonyl chloride.

Step 2: Synthesis of Sodium 4-Bromobenzenesulfinate

This step involves the reduction of the sulfonyl chloride with sodium sulfite.[4]

Experimental Protocol:

-

In a round-bottom flask, dissolve 25.5 g (0.1 mol) of 4-bromobenzenesulfonyl chloride in 100 mL of water containing 25.2 g (0.2 mol) of sodium sulfite and 8.4 g (0.1 mol) of sodium bicarbonate.

-

Heat the reaction mixture to 70-80 °C with stirring for 2-3 hours. The progress of the reaction can be monitored by TLC.

-

After cooling the reaction mixture to room temperature, the sodium 4-bromobenzenesulfinate may precipitate. If not, the solution can be concentrated under reduced pressure to induce crystallization.

-

Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.

-

The product can be further purified by recrystallization from a water/ethanol mixture.

Causality Behind Experimental Choices:

-

Sodium Sulfite: This acts as the reducing agent, converting the sulfonyl chloride to the sulfinate.

-

Sodium Bicarbonate: This is added to neutralize the hydrochloric acid formed during the reaction, maintaining a slightly basic pH which is optimal for the reduction.

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

To obtain the free this compound, the sodium salt can be dissolved in a minimal amount of water and acidified with a strong acid, such as hydrochloric acid, until precipitation is complete. The solid is then collected by filtration, washed with cold water, and dried.

Physicochemical Properties and Characterization

This compound is a white crystalline solid. A summary of its key physicochemical properties and predicted spectroscopic data is presented below.

| Property | Value |

| Molecular Formula | C₆H₅BrO₂S |

| Molecular Weight | 221.07 g/mol |

| Appearance | White crystalline solid |

| Melting Point | >280 °C (for the sodium salt)[5] |

| Solubility | Soluble in water (for the sodium salt)[5] |

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.65-7.75 (m, 4H, Ar-H), ~10.5 (br s, 1H, SO₂H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 148.5 (C-S), 131.5 (C-Br), 128.0 (Ar-CH), 125.0 (Ar-CH) |

| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H stretch), ~2900 (br, O-H stretch), 1150-1080 (S=O stretch), 1050-1000 (S-O stretch), 850-800 (para-disubstituted C-H bend) |

| Mass Spectrometry (EI) | m/z 220/222 (M⁺), 155/157, 76 |

Applications in Organic Synthesis and Drug Discovery

This compound and its salts are versatile reagents with a growing number of applications in organic synthesis and medicinal chemistry.

Synthesis of Diaryl Sulfones

Diaryl sulfones are a class of compounds with a wide range of biological activities and are found in several approved drugs. Arylsulfinic acids are key precursors to diaryl sulfones. While traditionally synthesized under harsh conditions, modern methods involve the coupling of arylsulfinic acid salts with aryl halides or diaryliodonium salts.[1][2] this compound can serve as a readily available starting material for the synthesis of various 4-bromodiaryl sulfones, which can be further functionalized at the bromine position.

Role in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized in its potential for palladium-catalyzed cross-coupling reactions. While direct coupling of the sulfinic acid can be complex, its derivatives, particularly the corresponding sulfonyl chlorides or by leveraging desulfinative coupling of the sulfinate, can participate in these powerful bond-forming reactions.

A prime example is the Suzuki-Miyaura cross-coupling, which is a cornerstone of modern organic synthesis for the formation of biaryl compounds.[3][6] In a hypothetical reaction, the sodium salt of this compound could undergo a desulfinative coupling with a boronic acid.

Proposed Reaction:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

In the context of a desulfinative coupling, the oxidative addition of the palladium catalyst would occur at the C-S bond of the sulfinate, followed by extrusion of SO₂. This would then be followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. This approach highlights the potential of this compound as a precursor to biaryl structures, which are prevalent in many drug molecules.

Conclusion

This compound, a compound with historical roots in the early days of organosulfur chemistry, has evolved into a valuable and versatile building block in modern organic synthesis. Its dual functionality, arising from the sulfinic acid moiety and the bromine substituent, allows for a wide range of chemical transformations. From its role as a precursor to medicinally important diaryl sulfones to its potential in sophisticated palladium-catalyzed cross-coupling reactions, this compound offers chemists a powerful tool for the construction of complex molecular architectures. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of versatile intermediates like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metal-free synthesis of diaryl sulfones from arylsulfinic acid salts and diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization | Semantic Scholar [semanticscholar.org]

- 5. chembk.com [chembk.com]

- 6. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for the synthesis of sulfonamides from 4-bromobenzenesulfinic acid

Application Note & Protocol

A Robust and Scalable Protocol for the Synthesis of N-Aryl and N-Alkyl Sulfonamides via Iodine-Mediated Oxidative Coupling of 4-Bromobenzenesulfinic Acid

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone of modern medicinal chemistry and drug development.[1] Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor and its tetrahedral geometry, make it a highly effective bioisostere for the amide bond, offering improved metabolic stability and altered physicochemical properties.[2] Consequently, this moiety is integral to a vast array of pharmaceuticals, from antibacterial sulfa drugs to diuretics, anticonvulsants, and anti-inflammatory agents.[1]

Traditionally, the synthesis of sulfonamides relies on the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] While effective, this method is often hampered by the harsh conditions required to prepare the sulfonyl chloride precursors (e.g., chlorosulfonation), which limits functional group tolerance and can pose safety risks.[3][4]

To circumvent these challenges, modern synthetic strategies have focused on alternative sulfur-based precursors. Among these, sulfinic acids and their salts have emerged as highly valuable, stable, and versatile starting materials.[5] This application note details a robust, metal-free protocol for the synthesis of sulfonamides through the direct, iodine-mediated oxidative coupling of this compound with a range of primary and secondary amines. The 4-bromo substituent provides a valuable synthetic handle for further downstream functionalization, such as cross-coupling reactions, making this protocol particularly relevant for the construction of complex molecular libraries in drug discovery.

Reaction Principle & Mechanism

The conversion of a sulfinic acid to a sulfonamide via oxidative coupling is a powerful transformation that proceeds under mild conditions.[5][6] The key principle involves the in-situ activation of the sulfinic acid by an oxidant, which generates a more electrophilic sulfur species that is readily attacked by an amine nucleophile.

In this protocol, molecular iodine (I₂) serves as an inexpensive, readily available, and mild oxidant. The proposed mechanism involves two key steps:

-

Oxidative Activation: The this compound is oxidized by iodine to form a highly reactive sulfonyl iodide intermediate.

-

Nucleophilic Substitution: The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl iodide intermediate. This step forms the critical S-N bond and liberates iodide. A base is typically included to neutralize the hydrogen iodide (HI) generated during the reaction, driving the equilibrium towards product formation.

This approach avoids the need for pre-formed, often unstable sulfonyl halides and is highly tolerant of various functional groups on both the amine and the arene ring.[6][7]

Detailed Experimental Protocol

This protocol provides a general method for the coupling of this compound with a representative primary amine (Aniline) and a secondary amine (Morpholine).

Materials and Reagents

-

This compound sodium salt (or the free acid)

-

Aniline (or other primary/secondary amine)

-

Morpholine

-

Iodine (I₂)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

The overall experimental workflow is depicted below.

Figure 1: General workflow for the synthesis of sulfonamides.

-

Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound sodium salt (1.0 mmol, 1.0 equiv).

-

Reagent Addition: Add the desired amine (1.2 mmol, 1.2 equiv) and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF (5 mL).

-

Initiation: To the resulting suspension, add iodine (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes. The reaction mixture will typically turn a dark brown/purple color.

-

Scientist's Note: Portion-wise addition of iodine helps to control any potential exotherm and ensures a steady concentration of the activated sulfonyl iodide intermediate.

-

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC. For less reactive amines, the mixture can be gently heated to 40-50 °C.

-

Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent via TLC), cool the mixture to room temperature. Quench the reaction by adding 10% aqueous sodium thiosulfate solution (~10 mL) until the dark color of iodine disappears, resulting in a pale yellow or colorless mixture.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 15 mL).

-

Washing: Combine the organic layers and wash with water (2x 20 mL) and then with brine (1x 20 mL) to remove residual DMF and salts.

-

Scientist's Note: The water washes are critical for removing the high-boiling point solvent DMF, which can complicate purification if not thoroughly removed.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.

Data Presentation: Representative Reactions

The following table summarizes the reaction parameters and expected outcomes for the synthesis of two representative sulfonamides using the protocol described above.

| Entry | Amine | Stoichiometry (Sulfinate:Amine:I₂:Base) | Temp (°C) | Time (h) | Expected Yield |

| 1 | Aniline | 1 : 1.2 : 1.2 : 2 | 25 | 16 | 85-95% |

| 2 | Morpholine | 1 : 1.2 : 1.2 : 2 | 25 | 12 | 90-98% |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis shows significant unreacted starting material after 24 hours at room temperature, gentle heating (40-50 °C) can be applied. Ensure all reagents, especially the solvent, are anhydrous, as water can hydrolyze the sulfonyl iodide intermediate.

-

Low Yields: Sterically hindered or electron-deficient amines may react more slowly. Increasing the reaction time, temperature, or using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[7]undec-7-ene) may improve yields.

-

Purification Difficulties: If the product is highly polar, residual DMF can co-elute during chromatography. Ensure thorough washing of the organic layer with water and brine during the work-up phase.

-

Alternative Starting Material: If using the free this compound instead of its sodium salt, an additional equivalent of base (totaling 3.0 equiv) is recommended to first form the sulfinate salt in situ before the oxidative coupling.

Conclusion

This application note provides a detailed, reliable, and scalable . The iodine-mediated oxidative coupling represents a significant improvement over classical methods, offering mild reaction conditions, high functional group tolerance, and operational simplicity.[6][7] The presence of the bromo-substituent on the aromatic ring makes the resulting products valuable intermediates for further chemical diversification, rendering this protocol a powerful tool for researchers in medicinal chemistry and drug discovery.

References

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. cbijournal.com [cbijournal.com]

- 7. A Strategy for the Synthesis of Sulfonamides on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Application of 4-Bromobenzenesulfinic Acid in Modern Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Bromobenzenesulfinic acid and its salts are pivotal building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of complex pharmaceutical agents. This document provides an in-depth exploration of its strategic applications, focusing on its role as a precursor to two critical pharmacophores: sulfonamides and diaryl sulfones. We will elucidate the chemical principles behind its utility, provide field-proven experimental protocols, and discuss its significance in the broader context of drug discovery and lead optimization.

Introduction: Unveiling the Potential of this compound

This compound (C₆H₅BrO₂S) is a white crystalline solid characterized by a weakly acidic sulfinic acid group and a bromine-substituted aromatic ring.[1] This unique bifunctional nature is the cornerstone of its utility in medicinal chemistry.

-

The Sulfinic Acid Group: This moiety is a versatile synthetic handle. It can be readily oxidized to the corresponding sulfonyl chloride, the primary electrophile for sulfonamide synthesis. Alternatively, it can participate directly in various cross-coupling reactions to form sulfones.[2]

-